N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H12Cl2FN5OS and its molecular weight is 448.3. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis and Characterization in Antitumor Evaluation : Research by El-Morsy, El-Sayed, and Abulkhair (2017) involved synthesizing a series of pyrazolo[3,4-d]pyrimidine derivatives, including N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. These derivatives demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7 (El-Morsy, El-Sayed, & Abulkhair, 2017).
Anti-Inflammatory Activity
- Synthesis for Anti-Inflammatory Applications : A study by Sunder and Maleraju (2013) synthesized derivatives of this compound and evaluated their anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Herbicidal Activity
- Use in Herbicidal Formulations : Luo, Zhao, Zheng, and Wang (2017) researched pyrazolo[3,4-d]pyrimidine-4-one derivatives, including this compound, for herbicidal activity. Some compounds demonstrated effective inhibition activities against the roots of Brassica napus and Echinochloa crusgalli (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial Activity
- Synthesis and Testing for Antimicrobial Properties : Bondock, Rabie, Etman, and Fadda (2008) worked on synthesizing new heterocycles, including derivatives of this compound, and evaluated their antimicrobial activities. Some compounds showed promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN5OS/c20-15-6-3-12(7-16(15)21)26-17(28)9-29-19-14-8-25-27(18(14)23-10-24-19)13-4-1-11(22)2-5-13/h1-8,10H,9H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFNYNPGEDOAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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